molecular formula C12H13ClFNO2 B5708256 2-(2-chloro-6-fluorophenyl)-1-morpholino-1-ethanone

2-(2-chloro-6-fluorophenyl)-1-morpholino-1-ethanone

Cat. No.: B5708256
M. Wt: 257.69 g/mol
InChI Key: XOXQYXHAXHHCFZ-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-1-morpholino-1-ethanone is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a morpholine ring attached to an ethanone group, which is further substituted with a 2-chloro-6-fluorophenyl group. Its unique structure imparts specific chemical properties that make it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-1-morpholino-1-ethanone typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. Common reagents used in this synthesis include chromyl chloride for the oxidation step .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-1-morpholino-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromyl chloride, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(2-chloro-6-fluorophenyl)acetic acid.

    Reduction: 2-(2-chloro-6-fluorophenyl)-1-morpholinoethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-1-morpholino-1-ethanone is utilized in several research domains:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Used in the synthesis of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-1-morpholino-1-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it has been studied as a potential inhibitor of thrombin, a key enzyme in the coagulation cascade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-6-fluorophenyl)-1-morpholino-1-ethanone stands out due to its unique combination of a morpholine ring and a substituted phenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c13-10-2-1-3-11(14)9(10)8-12(16)15-4-6-17-7-5-15/h1-3H,4-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXQYXHAXHHCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785998
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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